(R)-6-Fluorochroman-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1229078-57-2 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(3R)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
POJZDZQAEYSLOK-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 6 Fluorochroman 3 Carboxylic Acid
Enantioselective Synthesis Strategies for Chiral Chroman Carboxylic Acids
The synthesis of enantiomerically pure chiral chroman carboxylic acids, such as (R)-6-Fluorochroman-3-carboxylic acid, is a significant focus in medicinal and organic chemistry due to the prevalence of the chroman scaffold in biologically active molecules. mdpi.comsemanticscholar.org The development of efficient and selective synthetic methods is crucial for accessing these valuable compounds.
Asymmetric Catalysis in the Construction of the Dihydropyran Ring
Asymmetric catalysis offers a powerful approach for the enantioselective construction of the dihydropyran ring, the core structure of chromans. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one enantiomer over the other.
Various catalytic systems have been explored for this purpose. Organocatalysis, in particular, has emerged as a versatile tool. semanticscholar.org Chiral bifunctional catalysts, such as those based on squaramides and thioureas, have been successfully employed in asymmetric oxa-Michael additions and cascade reactions to construct the chroman framework with high enantioselectivity. mdpi.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions, effectively guiding the stereochemical course of the reaction. For instance, cascade reactions involving o-quinone methides and various nucleophiles, catalyzed by chiral organocatalysts, have proven to be an effective method for synthesizing polysubstituted chiral chromans. mdpi.comresearchgate.net
Metal-based catalysts have also been utilized in the asymmetric synthesis of chromans. For example, ruthenium complexes have been employed in the asymmetric hydrogenation of chromones to produce chiral chromanols, which can be further functionalized. mdpi.comnih.gov Additionally, iridium-catalyzed enantioselective hydrogenation of unsaturated heterocyclic acids represents another potential route to chiral chroman precursors. mdpi.com
The choice of catalyst and reaction conditions is critical in achieving high yields and enantiomeric excesses. Research has demonstrated that the catalyst structure, solvent, and temperature can significantly influence the stereoselectivity of the dihydropyran ring formation. semanticscholar.org
Chemo-enzymatic Approaches to Accessing Specific Enantiomers
Chemo-enzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical synthesis to provide access to specific enantiomers of chiral compounds. nih.govpharmasalmanac.com These approaches are particularly valuable for the synthesis of complex molecules like this compound.
Biocatalytic Resolution of Racemic Chroman Carboxylic Acids
Biocatalytic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric purity. Lipases are a common class of enzymes employed for the kinetic resolution of racemic carboxylic acids and their derivatives. bohrium.comtcichemicals.com
In the context of chroman carboxylic acids, a racemic mixture can be subjected to an enzymatic esterification or hydrolysis reaction. The enzyme, being chiral, will preferentially catalyze the reaction of one enantiomer, leading to a mixture of an ester (or alcohol) and the unreacted carboxylic acid enantiomer. These can then be separated by conventional chemical methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. bohrium.com While specific examples for 6-fluorochroman-3-carboxylic acid are not detailed in the provided results, the general principle of biocatalytic resolution of racemic carboxylic acids is well-established. bohrium.comtcichemicals.comnii.ac.jp
Enzyme-Catalyzed Transformations for Chiral Intermediate Synthesis
Enzymes can also be used to synthesize chiral intermediates that can then be chemically converted to the target molecule. nih.gov This approach leverages the high stereoselectivity of enzymes to introduce chirality early in the synthetic sequence. For instance, transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.com While not directly producing a chroman ring, these chiral amines can serve as valuable building blocks for more complex structures.
Other enzymatic transformations, such as asymmetric reductions of ketones or oxidations of alcohols, can also be employed to generate chiral precursors for chroman synthesis. researchgate.netnih.gov The use of whole-cell biocatalysts, such as baker's yeast, has also been shown to be effective for the enantioselective reduction of various ketones, providing access to chiral secondary alcohols. researchgate.net These enzyme-catalyzed reactions are often performed under mild conditions and in aqueous media, making them environmentally friendly alternatives to some traditional chemical methods. pharmasalmanac.com The development of continuous chemo-enzymatic processes further enhances the efficiency and scalability of these synthetic routes. novartis.com
Diastereoselective Synthesis and Chromatographic Separation Techniques
Diastereoselective synthesis and chromatographic separation are crucial techniques for obtaining enantiomerically pure compounds. These methods are particularly important when direct asymmetric synthesis is challenging or when a racemic mixture is the more accessible starting material.
Formation and Separation of Diastereomeric Salts for Enantiomeric Resolution
The resolution of a racemic carboxylic acid, such as (±)-6-fluorochroman-3-carboxylic acid, can be achieved by forming diastereomeric salts with a chiral base. libretexts.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.org
The process involves reacting the racemic acid with a single enantiomer of a chiral amine base. libretexts.org This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent system, one diastereomer will preferentially crystallize out of the solution. After separation of the crystals, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.orglibretexts.org The other enantiomer can often be recovered from the mother liquor.
The success of this method depends on several factors, including the choice of the resolving agent (the chiral base), the solvent system, and the crystallization conditions. kiko-tech.co.jpnih.gov Commonly used chiral bases include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org The optimization of the resolution process often involves screening a variety of chiral bases and solvent mixtures to find the conditions that provide the best separation. kiko-tech.co.jprsc.org
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| Quinidine | Alkaloid |
| (R)-1-Phenylethylamine | Synthetic Amine |
| (S)-1-Phenylethylamine | Synthetic Amine |
| trans-1-Amino-2-indanol | Amino Alcohol |
Once the diastereomeric salts are separated, the enantiomerically pure carboxylic acid is liberated. This technique remains a widely used and practical method for obtaining enantiomerically pure chiral carboxylic acids on both laboratory and industrial scales. kiko-tech.co.jpnih.gov
Following the separation of diastereomers, chromatographic techniques are essential for verifying the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for separating and quantifying enantiomers. researchgate.netmst.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net The choice of the mobile phase, which typically consists of a mixture of a hydrocarbon solvent and an alcohol modifier, is crucial for achieving good resolution. google.com
Preparative Chiral Chromatography for Enantiopure Compound Isolation
Following the synthesis of a racemic mixture of 6-fluorochroman-3-carboxylic acid, the separation of the (R) and (S) enantiomers is a critical step to obtain the desired enantiopure compound. Preparative chiral chromatography stands out as a powerful technique for this purpose, offering high resolution and the ability to isolate enantiomers with excellent purity. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.
The choice of the CSP is paramount for a successful separation. For carboxylic acids like 6-fluorochroman-3-carboxylic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica (B1680970) support, are often effective. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Supercritical fluid chromatography (SFC) has emerged as a preferred technique for preparative chiral separations due to its advantages over traditional high-performance liquid chromatography (HPLC). SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an alcohol (e.g., methanol (B129727) or ethanol). This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations, reduced solvent consumption, and easier product recovery, making it a more environmentally benign and cost-effective method.
Table 1: Representative Conditions for Preparative Chiral SFC Separation of Chroman Carboxylic Acids
| Parameter | Condition |
| Instrument | Preparative Supercritical Fluid Chromatography (SFC) System |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | e.g., 20 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Formic Acid |
| Gradient | Isocratic, e.g., 85:15 (CO₂:Methanol) |
| Flow Rate | e.g., 50 mL/min |
| Back Pressure | e.g., 150 bar |
| Temperature | e.g., 40 °C |
| Detection | UV at 254 nm |
| Sample Loading | Solution of racemic 6-fluorochroman-3-carboxylic acid in methanol |
Note: The conditions in this table are representative and would require optimization for the specific separation of this compound.
Development of Novel and Efficient Synthetic Routes
The development of novel synthetic routes for this compound is driven by the need for efficiency, stereoselectivity, and sustainability. Research focuses on minimizing step counts, exploring milder reaction conditions, and employing innovative reaction designs.
Modern synthetic chemistry emphasizes the use of reaction conditions that are not only effective but also minimize environmental impact. For the synthesis of 6-fluorochroman-3-carboxylic acid, this involves replacing hazardous reagents and harsh conditions with milder and more sustainable alternatives.
A potential synthetic approach to the racemic core could involve the following steps, adapted for greener chemistry:
Knoevenagel Condensation: The reaction of 4-fluorophenol (B42351) with a suitable three-carbon building block, such as diethyl malonate, can be catalyzed by mild bases like L-proline, which is considered a biocatalyst. libretexts.org This avoids the use of strong, corrosive bases. The reaction can often be carried out in greener solvents like ethanol.
Michael Addition: The subsequent intramolecular Michael addition to form the chroman ring can be promoted under mild conditions.
Hydrolysis: The final hydrolysis of the ester to the carboxylic acid can be performed using enzymatic methods or water under high temperature and pressure, avoiding large excesses of strong acids or bases.
Table 2: Comparison of Traditional vs. Greener Reagents for Chroman Synthesis
| Reaction Step | Traditional Reagents/Conditions | Greener Alternative/Conditions |
| Condensation | Strong base (e.g., Sodium Hydride) in anhydrous THF | L-proline in Ethanol |
| Cyclization | High temperatures in high-boiling aprotic solvents (e.g., DMF, DMSO) | Organocatalyst (e.g., a chiral amine) at room temperature |
| Ester Hydrolysis | Concentrated HCl or NaOH, reflux | Lipase-mediated hydrolysis in a buffered aqueous system |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. wikipedia.org Designing an MCR for the direct synthesis of the 6-fluorochroman-3-carboxylic acid scaffold is a challenging but highly desirable goal.
One conceptual approach could involve a three-component reaction between 4-fluorophenol, an acrylate (B77674) derivative bearing a latent carboxylic acid function, and an aldehyde. The reaction could be catalyzed by a Lewis acid or an organocatalyst to promote a cascade of reactions, such as an oxa-Michael addition followed by a cyclization step. kyoto-u.ac.jpresearchgate.net
For instance, a reaction between 4-fluorophenol, ethyl acrylate, and glyoxylic acid could potentially form the desired scaffold. The development of such a reaction would require significant research to identify suitable catalysts and reaction conditions to control the regioselectivity and yield the chroman-3-carboxylic acid structure over other possible products. The use of chiral catalysts in such an MCR could also open up a direct asymmetric route to the (R)-enantiomer.
Elucidation of Stereochemistry and Conformational Analysis of R 6 Fluorochroman 3 Carboxylic Acid
Absolute Configuration Assignment Methodologies
Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, at a chiral center is fundamental in stereochemistry. For (R)-6-Fluorochroman-3-carboxylic acid, this is established using a combination of X-ray crystallography and chiroptical spectroscopy.
X-ray Crystallography for Chiral Chroman Derivatives
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides a precise three-dimensional map of electron density within a single crystal, revealing the spatial position of every atom and the connectivity between them. researchgate.netwikipedia.org For chiral chroman derivatives, obtaining a suitable crystal is the critical and often rate-limiting step. nih.gov
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The key to determining the absolute configuration lies in the anomalous scattering of X-rays by the atoms in the molecule. researchgate.net While this effect is more pronounced with heavier atoms, modern instrumentation allows for the determination of absolute configuration even for molecules composed primarily of lighter atoms like carbon, oxygen, and fluorine, particularly when using copper-anode X-ray sources. researchgate.net
In the case of chiral carboxylic acids, X-ray crystallography not only confirms the absolute configuration but also provides detailed information on intermolecular interactions, such as hydrogen bonding. For instance, in the crystal structure of other chiral carboxylic acids, it has been observed that the molecules can form homochiral dimers through hydrogen bonds between their carboxylic acid groups. researchgate.net This is a common packing motif for carboxylic acids in the solid state.
Table 1: Representative Crystallographic Data for a Chiral Carboxylic Acid
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| Z | 2 |
| Hydrogen Bonding | O–H···O (intermolecular) |
| Note: This table represents typical data obtained for a chiral carboxylic acid and is for illustrative purposes. |
Chiroptical Spectroscopy in Stereochemical Determination
Chiroptical spectroscopy encompasses techniques that utilize the differential interaction of a chiral molecule with left and right circularly polarized light. libretexts.org These methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful tools for assigning the absolute configuration of chiral molecules in solution. mdpi.comnih.gov
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgslideshare.net The resulting ORD curve can be used to determine the absolute configuration by comparing it to the curves of structurally related compounds with known configurations. libretexts.org A key feature of ORD spectra is the Cotton effect, which is the combination of a peak and a trough in the vicinity of an absorption band. slideshare.netlibretexts.org
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.orglibretexts.org This technique is particularly sensitive to the stereochemical environment of chromophores within a molecule. nih.gov For chiral chromanes, a helicity rule has been proposed to interpret their ECD spectra. mdpi.com
Modern approaches to determining absolute configuration involve comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a specific enantiomer. nih.gov This is typically achieved using time-dependent density functional theory (TD-DFT). The process involves:
Identifying the stable conformers of the molecule.
Calculating the ECD spectrum for each conformer.
Averaging the spectra based on the Boltzmann population of each conformer.
A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov For this compound, the benzene (B151609) ring fused to the dihydropyran ring acts as the primary chromophore, and its electronic transitions give rise to characteristic ECD signals.
Conformational Preferences and Dynamics of the Chroman Ring System
The dihydropyran ring in chroman derivatives typically adopts a half-chair or a sofa conformation. In these arrangements, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is influenced by steric interactions between the substituents on the ring. libretexts.org For this compound, the carboxylic acid group at the C3 position can be in either a pseudo-axial or a pseudo-equatorial orientation. The equilibrium between these conformers is a dynamic process. The lowest energy conformation will generally be the one that minimizes steric strain. youtube.com
Theoretical Studies on Molecular Geometry and Chirality
Theoretical calculations, particularly those based on quantum mechanics, are invaluable for understanding the molecular geometry and chirality of molecules like this compound. doi.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to:
Determine the optimized three-dimensional structure of the molecule.
Calculate the relative energies of different conformers.
Predict chiroptical properties like ORD and ECD spectra. mdpi.comdoi.org
These computational studies provide a detailed picture of the molecule's structure at the atomic level. For instance, theoretical calculations can precisely determine bond lengths, bond angles, and dihedral angles that define the molecular conformation. doi.org By modeling the molecule in its (R) configuration, these calculations can predict the expected chiroptical properties, which can then be compared with experimental data to confirm the absolute stereochemistry.
Chemical Transformations and Derivative Synthesis from R 6 Fluorochroman 3 Carboxylic Acid
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse properties.
Esterification and Amidation Reactions for Diverse Analog Preparation
The carboxylic acid functionality of (R)-6-fluorochroman-3-carboxylic acid is readily converted into esters and amides, which are crucial functional groups in many biologically active molecules.
Esterification can be achieved under various conditions. A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For instance, conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the corresponding ester. Another mild method is the Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Amidation reactions are fundamental in medicinal chemistry for creating the stable amide bond present in numerous pharmaceuticals. Direct amidation of this compound with an amine can be accomplished by heating, often with a catalyst like boric acid to facilitate the reaction. nih.gov However, this often requires harsh conditions. More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. Popular choices include carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. Peptide coupling reagents such as HATU, HBTU, and PyBOP are also highly effective for creating amide linkages with a broad range of amines, including those that are less reactive. organic-chemistry.orgharvard.edu
These reactions allow for the introduction of a wide variety of alkyl, aryl, or complex side chains through the ester or amide linkage, enabling the generation of large libraries of analogs for structure-activity relationship (SAR) studies.
| Reaction | Reagents/Conditions | Product Functional Group |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') |
| 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH) | Ester (-COOR') | |
| Alcohol (R'-OH), DCC, DMAP | Ester (-COOR') | |
| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HATU) | Amide (-CONR'R'') |
| Amine (R'R''NH), Boric Acid, Heat | Amide (-CONR'R'') |
Reduction and Other Functional Group Interconversions at the C-3 Position
The carboxylic acid at the C-3 position can be reduced to a primary alcohol, providing a different key functional group for further elaboration. Strong reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this transformation, converting this compound into (R)-(6-fluorochroman-3-yl)methanol. harvard.edu Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also excellent reagents for the selective reduction of carboxylic acids in the presence of other functional groups like esters. harvard.edu
The resulting primary alcohol, (R)-(6-fluorochroman-3-yl)methanol, is a versatile intermediate. It can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can undergo nucleophilic substitution reactions. For example, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functionalities at the C-3 methyl position.
Modifications of the Chroman Ring System
The chroman ring itself, particularly the fluorinated benzene (B151609) portion, can be a target for modification, leading to derivatives with altered electronic and steric properties.
Ring Transformations and Annulations Leading to Fused Heterocyclic Systems
The chroman scaffold can be used as a foundation for constructing more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy in this regard. nih.govresearchgate.net For example, a derivative of this compound could be elaborated to introduce functionalities that can participate in intramolecular cyclization reactions.
One potential strategy involves modifying the C-3 and C-4 positions. For instance, if a chromanone derivative is formed, it can undergo reactions at the α-position (C-3) to introduce a side chain that could then cyclize onto the aromatic ring or other parts of the molecule. Radical cascade annulations are a modern approach for creating complex chroman derivatives that could be adapted for building fused systems. mdpi.com Similarly, transition-metal-catalyzed cross-coupling reactions on a halogenated version of the chroman ring (e.g., at C-5 or C-7) could introduce appendages that subsequently undergo ring-closing reactions to form fused polycyclic structures. nih.govrsc.org
Synthesis of Chiral Building Blocks for Complex Organic Molecules
The primary value of this compound lies in its nature as a chiral building block, or synthon. acs.org The stereocenter at the C-3 position is often critical for the biological activity of the target molecule. In multi-step syntheses, this pre-defined stereochemistry is carried through various transformations, avoiding the need for chiral separations or asymmetric synthesis at a later stage.
A prominent example of its application is in the synthesis of analogs of Nebivolol, a highly selective β1-adrenergic receptor antagonist. Nebivolol is a complex molecule containing two chroman units. The specific stereochemistry of the chroman components is essential for its pharmacological profile. By using enantiomerically pure starting materials like this compound or its derivatives, chemists can control the stereochemistry of the final complex molecule. For instance, the carboxylic acid can be reduced to the alcohol, which is then converted into an epoxide. The stereospecific opening of this epoxide with an amine is a key step in constructing the side chain of Nebivolol and its analogs, with the original C-3 stereocenter dictating the stereochemistry of the newly formed chiral centers. usp.org
The use of such chiral synthons is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and stereocontrolled construction of complex and potent therapeutic agents.
Information regarding this compound is not available in current scientific literature.
Following a comprehensive review of published scientific research, no data was found on the chemical transformations and derivative synthesis specifically from This compound . The outlined topics, including the preparation of chiral chroman epoxides and the formation of other biologically relevant chroman-containing scaffolds, could not be addressed as there is no available literature detailing these processes for the specified starting material.
The majority of existing research in this area focuses on the isomeric compound, (R)-6-Fluorochroman-2-carboxylic acid . This isomer is a well-documented and crucial building block in the synthesis of various biologically active molecules, most notably the cardiovascular drug Nebivolol.
Detailed synthetic pathways described in the literature consistently show that key intermediates, such as chiral 6-fluorochroman (B116937) epoxides, are derived from (R)-6-Fluorochroman-2-carboxylic acid. Transformations typically involve the reduction of the carboxylic acid at the 2-position to an aldehyde or alcohol, followed by further reactions to build the desired molecular complexity.
Due to the strict requirement to focus solely on this compound and the absence of any research data concerning its use in the specified synthetic transformations, it is not possible to provide a scientifically accurate article on the requested topics. Consequently, no data tables or a list of compound names can be generated.
Computational and Mechanistic Studies on R 6 Fluorochroman 3 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic landscape of molecules. These methods allow for the detailed investigation of reaction mechanisms and the prediction of molecular properties based on fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study the reaction pathways of various heterocyclic compounds, including chromane (B1220400) derivatives. nih.govresearchgate.net DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most probable mechanism. For instance, studies on the oxidation of related phenolic compounds have used DFT to show that reactions involving the transformation of functional groups, such as the oxidation of a methyl group to a carboxylic acid, are often exothermic. researchgate.net The methodology involves optimizing the geometries of reactants, products, and transition states to calculate their respective energies, which helps in determining reaction barriers and rates. researchgate.net While specific DFT studies on the reaction pathways of (R)-6-Fluorochroman-3-carboxylic acid are not extensively documented in publicly available literature, the principles from studies on analogous structures are applicable. For example, the synthesis of chromane derivatives via intramolecular oxy-Michael addition has been analyzed to understand the stereochemical outcomes, a process amenable to DFT analysis. nih.gov
The electronic properties and conformational stability of chromane derivatives are significantly influenced by their substituents. The fluorine atom at the 6-position in this compound, for instance, has a notable impact on the molecule's electronic properties due to its high electronegativity, potentially enhancing its reactivity and interactions with biological targets. evitachem.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques in drug discovery, used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov These studies provide critical information about the binding affinity and the specific interactions that stabilize the ligand-target complex.
Molecular docking studies have been widely performed on chromane and chromone (B188151) derivatives to predict their interactions with various biological targets. researchgate.netnih.gov These studies utilize computational algorithms to place the ligand into the binding site of a protein and score the potential binding modes based on factors like intermolecular energies and solvation effects.
For example, various chromane derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. researchgate.netsciencescholar.us In such studies, the chromane scaffold is positioned within the active site of the enzyme, and the interactions with key amino acid residues are analyzed. Docking studies have also been instrumental in assessing the anticancer potential of chroman-based compounds by predicting their binding to targets like cyclin-dependent kinases (CDK4) or γ-secretase. nih.govresearchgate.net The results of these studies are often presented as docking scores, which provide a comparative measure of binding affinity.
Table 1: Example of Molecular Docking Scores for Chromane Analogs against COX-2
| Compound | Moldock Score | Number of Interactions | Target Protein |
| Derivative SII | -77.59 | 9 | COX-2 sciencescholar.us |
| Derivative SVI | -75.75 | 9 | COX-2 sciencescholar.us |
This table presents example data from studies on chromane analogs to illustrate the type of information generated from molecular docking. The scores indicate the predicted binding affinity.
A primary outcome of molecular docking is the identification of the specific amino acid residues that form key interactions with the ligand. researchgate.netyoutube.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.
The characterization of the binding site involves analyzing its geometric and chemical properties, such as volume, shape, and the distribution of hydrophobic and polar regions. nih.gov For chromone derivatives targeting the insulin-degrading enzyme, docking studies have identified key residues within the binding pocket that interact with the ligand. nih.gov Visualization tools are used to generate 2D and 3D representations of these interactions, highlighting, for instance, hydrogen bonds between the ligand's functional groups and specific residues like serine or glutamic acid in the protein's active site. nih.govnih.gov The identification of these key interactions provides a roadmap for designing more potent and selective inhibitors by modifying the ligand structure to optimize its complementarity with the binding site. nih.gov
Table 2: Example of Key Residue Interactions for a Chromone Derivative
| Interacting Residue | Interaction Type |
| HIS18 | Hydrogen Bond nih.gov |
| GLU12 | Hydrogen Bond nih.gov |
| VAL25 | Hydrophobic Interaction nih.gov |
This table is a representative example based on findings for chromone derivatives, illustrating the types of interactions identified through docking studies.
Stereochemical Influences in Reaction Mechanisms
Stereochemistry plays a critical role in the mechanisms of chemical reactions, dictating the three-dimensional arrangement of atoms in the products. researchgate.net For a chiral molecule like this compound, the specific spatial arrangement conferred by the (R)-configuration at its stereocenter can significantly influence its reactivity and the stereochemical outcome of its reactions.
When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or result in a mixture of stereoisomers (racemization), depending on the reaction mechanism. lumenlearning.com For example, a reaction proceeding through a single-step mechanism, like an S(_N)2 reaction, often leads to an inversion of stereochemistry. lumenlearning.com In contrast, multi-step reactions that involve achiral intermediates can lead to racemization. lumenlearning.com
In the synthesis of chromane derivatives, organocatalytic domino reactions have been developed to achieve high stereoselectivity. nih.gov The stereochemical outcome of these reactions is often rationalized by proposing a plausible transition state that accounts for the observed enantiomer. The stereochemistry of the catalyst and the substrate dictates the facial selectivity of the reaction. nih.gov Studies on electrophilic substitution reactions of related indenyl compounds have shown that the stereochemical result can be explained by mechanisms such as an anti-attack of the electrophile. researchgate.net The inherent chirality of this compound would similarly direct the approach of reagents in its chemical transformations, influencing the stereochemistry of the resulting products.
Solvent Effects and Conformational Analysis via Computational Methods
Detailed Research Findings
Computational investigations on related flavonoid and chromone structures have demonstrated that solvent polarity can influence molecular geometry and electronic properties. For instance, studies on flavonoid derivatives have shown that an increase in solvent polarity can lead to a redshift in the maximum absorption peak, indicating an alteration of the photoexcitation behavior. mdpi.com This is due to the differential stabilization of the ground and excited states by the solvent.
In a typical computational approach to study solvent effects, a conformational search is first performed in the gas phase to identify all possible low-energy conformers. This is often accomplished using molecular mechanics force fields. The identified conformers are then subjected to more accurate quantum mechanical calculations, such as DFT, for geometry optimization and energy calculation.
To model the solvent, two primary approaches are used:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This method is computationally efficient and can provide a good general understanding of how the solvent's polarity affects the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the direct investigation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, this method can provide a more detailed and accurate picture of the solvation process.
For carboxylic acids, it is also crucial to consider the possibility of self-aggregation, particularly the formation of dimers through hydrogen bonding, especially in nonpolar solvents. Computational studies on other carboxylic acids have highlighted the necessity of accounting for both monomer and dimer conformations to accurately predict spectroscopic properties.
The choice of the DFT functional and basis set is also critical for obtaining reliable results, especially for fluorinated compounds. Functionals like M06-2X have been shown to be more accurate in predicting the properties of molecules containing fluorine compared to more common functionals like B3LYP.
Illustrative Data Table for Conformational Analysis
While specific data for this compound is not available, a hypothetical data table illustrating the results of a conformational analysis in different solvents is presented below. This table is based on the types of data generated in computational studies of similar molecules.
| Conformer | Solvent | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle(s) (°) |
| 1 | Gas Phase | 0.00 | 65.2 | C2-C3-C(O)OH: 175.4 |
| 2 | Gas Phase | 1.25 | 15.1 | C2-C3-C(O)OH: -65.8 |
| 3 | Gas Phase | 2.50 | 3.5 | C2-C3-C(O)OH: 70.1 |
| 1 | Water (PCM) | 0.00 | 70.8 | C2-C3-C(O)OH: 178.1 |
| 2 | Water (PCM) | 1.50 | 9.3 | C2-C3-C(O)OH: -68.2 |
| 3 | Water (PCM) | 2.80 | 1.9 | C2-C3-C(O)OH: 72.5 |
| 1 | Chloroform (PCM) | 0.00 | 60.5 | C2-C3-C(O)OH: 174.9 |
| 2 | Chloroform (PCM) | 1.10 | 18.2 | C2-C3-C(O)OH: -64.5 |
| 3 | Chloroform (PCM) | 2.35 | 4.1 | C2-C3-C(O)OH: 69.8 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Such a table would typically be accompanied by a detailed discussion of the intermolecular interactions, such as intramolecular hydrogen bonds, that stabilize each conformer and how these are influenced by the surrounding solvent medium. The analysis of these computational results provides deep insights into the molecule's behavior in different environments, which is crucial for understanding its chemical reactivity and potential biological activity.
Structure Activity Relationship Sar Studies of R 6 Fluorochroman 3 Carboxylic Acid Derivatives
Impact of Fluoro-Substitution on the Biological Profile of Chroman Derivatives
The introduction of fluorine into the chroman scaffold is a key modification that significantly influences the biological profile of these derivatives. Fluorine's unique properties, such as its small size and high electronegativity, can alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov
In medicinal chemistry, substituting a hydrogen or a hydroxyl group with fluorine is a common strategy to enhance biological activity and improve pharmacokinetic profiles. nih.gov For instance, the replacement of a metabolically vulnerable site with a fluorine atom can block undesirable oxidation, thereby increasing the compound's metabolic stability. nih.govrsc.org A study on 3,4-dihydroquinazoline derivatives demonstrated that introducing a fluorine atom led to a two-fold increase in liver metabolic stability compared to the non-fluorinated parent compound. nih.gov
However, the effect of fluorination is highly context-dependent and can sometimes be detrimental to activity. In the case of classical cannabinoids, for example, the substitution of a hydroxyl group with a fluorine atom at the C-1 position of the THC scaffold resulted in a significant decrease in CB1 receptor binding affinity. nih.gov This suggests that while fluorine can be beneficial, its position and the specific interactions it engages in within the receptor binding pocket are critical determinants of its effect. For chroman derivatives, the electron-withdrawing nature of fluorine at the 6-position can influence the electronic properties of the entire ring system, potentially affecting interactions with target proteins.
Role of the Carboxylic Acid Group in Molecular Recognition and Bioactivity
The carboxylic acid group is a common functional group in a vast array of chemical and biological processes and is a crucial feature for the molecular recognition and bioactivity of many compounds. ijacskros.com This functional group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. ijacskros.comrsc.org
The ability of the carboxylic acid moiety to form hydrogen bonds is a key factor in its role in molecular recognition. It can establish multiple hydrogen bonding points with a receptor, contributing to a stable and specific binding orientation. ijacskros.com The interaction between a carboxylic acid and a receptor can be further stabilized by charge-transfer interactions, particularly if the receptor contains an electron-rich aromatic ring. ijacskros.com
Carboxylic acid derivatives, which include esters, amides, and thioesters, are prevalent in biological systems. libretexts.org The specific form of the carboxylic acid derivative can significantly impact its biological activity and properties. For instance, converting a carboxylic acid to an ester or an amide can alter its polarity, lipophilicity, and ability to cross cell membranes, which in turn affects its pharmacokinetic and pharmacodynamic profile.
Stereochemical Influence on Ligand-Receptor Binding and Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its interaction with chiral biological macromolecules like receptors and enzymes. For chroman derivatives, the stereochemistry at the C-3 position, specifically the (R)-configuration, plays a pivotal role in ligand-receptor binding and subsequent biological efficacy. nih.govnih.gov
Biological systems often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly higher affinity and activity than its mirror image. nih.gov This is because the binding site of a receptor is itself chiral, and only one enantiomer can achieve the optimal three-point attachment necessary for a strong interaction.
In a study of chroman derivatives as ROCK2 inhibitors, the (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated significantly higher potency and isoform selectivity compared to the (R)-enantiomer. nih.gov Molecular docking studies revealed that hydrophobic interactions were key to this high potency and selectivity, highlighting the importance of the precise spatial orientation of the substituents. nih.gov This underscores the principle that even subtle changes in stereochemistry can lead to profound differences in biological activity. The stereochemical configuration dictates how the molecule fits into the binding pocket, influencing the proximity and orientation of key functional groups for optimal interaction. nih.gov
Exploration of Structural Modifications on the Chroman Scaffold for Optimized Activity
To optimize the biological activity of chroman derivatives, extensive research has focused on modifying the core chroman scaffold. These modifications include substitutions on the aromatic ring and the introduction of various appendages and linkers at different positions.
Substitutions at the Chroman Ring System and their Effects on SAR
Structure-activity relationship (SAR) studies have shown that substitutions on the chroman ring system can have a profound impact on the biological activity of these compounds. The nature and position of these substituents influence factors such as potency, selectivity, and pharmacokinetic properties. nih.govacs.org
For instance, in a series of chroman-4-one derivatives designed as SIRT2 inhibitors, substitutions at the 6- and 8-positions were found to be favorable for activity. acs.org Larger, electron-withdrawing groups at these positions generally resulted in more potent inhibitors. acs.org Conversely, an electron-donating methoxy (B1213986) group at the 6-position led to a significant decrease in inhibitory activity, indicating that the electronic nature of the substituent is a critical determinant of potency. acs.org
Similarly, in the context of BACE-1 inhibitors, introducing meta-substituted aryl groups at the 6-position of the chroman ring enhanced potency. acs.org The table below summarizes the impact of various substitutions on the chroman ring from different studies.
| Position of Substitution | Type of Substituent | Effect on Activity | Reference |
| 6-position | Electron-withdrawing groups | Favorable | acs.org |
| 6-position | Electron-donating groups | Decreased activity | acs.org |
| 6-position | Aromatic substitutions | Optimal for potency | nih.gov |
| 7-position | Fluorine | Weak inhibitory activity | acs.org |
| 8-position | Substituents | Less important than 6-position | acs.org |
Appendages and Linkers at the C-3 Position and their Contribution to Activity
The C-3 position of the chroman scaffold serves as a crucial attachment point for various appendages and linkers that can significantly modulate biological activity. The carboxylic acid group at this position, or derivatives thereof, is a key feature for interaction with biological targets. nih.gov
Transforming the carboxylic acid at C-3 into an amide has been a successful strategy in the development of potent inhibitors for various targets. In the case of ROCK2 inhibitors, a series of amide-chroman derivatives were synthesized, with the (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide emerging as a highly potent and selective inhibitor. nih.gov This highlights the importance of the amide linker and the nature of the appended aryl group in achieving high affinity.
Future Directions and Emerging Research Avenues for R 6 Fluorochroman 3 Carboxylic Acid Research
Development of Next-Generation Chiral Chroman-Based Compounds
The synthesis of novel chiral chroman derivatives is a burgeoning area of research, with a focus on creating complex molecules with multiple stereocenters. acs.org The development of organocatalytic cascade reactions has enabled the diversified synthesis of chromane-containing polyheterocyclic compounds from readily available starting materials. acs.org These methods allow for the construction of intricate molecular architectures with high regio- and stereocontrol. acs.org
One notable advancement is the use of chiral-at-metal rhodium complexes to catalyze asymmetric [4 + 2] cyclization reactions. This method has been successfully employed to produce enantioenriched chroman derivatives bearing three contiguous tertiary stereocenters in high yields and excellent stereoselectivities. rsc.org Such innovative strategies are paving the way for the creation of a new generation of chiral chroman-based compounds with potentially enhanced biological activities. The ability to precisely control the three-dimensional arrangement of atoms in these molecules is crucial for their interaction with biological targets.
Researchers are also exploring the synthesis of chromans with chiral tertiary alcohols, which have shown potential as anticancer agents. chemrxiv.org Nickel-catalyzed reductive cyclization of alkynes and carbonyl groups has emerged as a practical method to synthesize these complex chroman derivatives with excellent enantioselectivities. chemrxiv.org The development of these next-generation compounds is not only a testament to the advancements in synthetic chemistry but also opens up new possibilities for discovering potent and selective therapeutic agents.
Advancements in Asymmetric Synthetic Methodologies for Fluorinated Chromans
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability and binding affinity. nih.govnih.gov Consequently, the development of advanced asymmetric synthetic methodologies for fluorinated chromans is a key area of research. Recent progress in asymmetric fluorination and trifluoromethylation reactions provides a strong foundation for the synthesis of these specialized compounds. nih.gov
Modern approaches to stereoselective fluorination include photocatalytic and electrochemical methods, which offer high efficiency and selectivity under mild conditions. numberanalytics.com These techniques allow for the precise installation of fluorine atoms into a molecule, which is critical for creating chiral centers with defined stereochemistry. nih.gov For the chroman scaffold, this means that fluorine can be introduced at specific positions to fine-tune the molecule's properties.
Organocatalysis has also emerged as a powerful tool for asymmetric fluorination and related transformations. cas.cn Chiral anion phase-transfer catalysis is a notable strategy that has proven highly efficient. cas.cn Furthermore, methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base component are being developed, offering a novel route to stereoenriched fluorinated compounds. semanticscholar.org These advancing methodologies are crucial for the synthesis of complex fluorinated chromans like (R)-6-Fluorochroman-3-carboxylic acid and its derivatives, expanding the accessible chemical space for drug discovery.
Application of Artificial Intelligence and Machine Learning in Chroman Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. nih.govnih.gov These technologies are being increasingly applied to the design and synthesis of heterocyclic compounds, including chromans. nih.gov ML methods can predict the biological activity of compounds, helping to prioritize which molecules to synthesize and test, thereby saving time and resources. nih.gov
Furthermore, ML is being used to optimize reaction conditions for the synthesis of complex molecules. beilstein-journals.orgbeilstein-journals.org By analyzing large datasets of chemical reactions, ML models can predict the optimal reagents, catalysts, solvents, and temperatures to maximize the yield and selectivity of a reaction. beilstein-journals.org This is particularly valuable for the multi-step and stereoselective synthesis of compounds like this compound. The integration of AI and ML into the design-synthesis-test cycle is expected to significantly accelerate the discovery and development of new chroman-based drugs.
Exploration of Novel Biological Targets for Chroman Carboxylic Acid Derivatives
While chroman derivatives have been investigated for a range of biological activities, the exploration of novel targets for chroman carboxylic acid derivatives is an active and promising area of research. Recent studies have demonstrated the potential of these compounds to interact with a variety of important biological targets.
One emerging area is in the treatment of parasitic diseases. Chroman-4-one derivatives have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a promising drug target in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This provides a basis for the design and optimization of chroman-based compounds as novel anti-parasitic agents.
In the field of oncology and metabolic diseases, chroman derivatives have been developed as inhibitors of acetyl-CoA carboxylases (ACCs). nih.gov ACCs are key enzymes in fatty acid synthesis and oxidation, and their inhibition has therapeutic potential in various cancers and metabolic disorders. nih.gov More recently, a novel class of chroman-like small molecules has been reported as inhibitors of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. nih.gov By blocking this immune checkpoint, these compounds have the potential to enhance the body's immune response against cancer cells, with (R)-C27 identified as a promising lead compound. nih.gov The discovery of these new biological targets for chroman carboxylic acid derivatives highlights the therapeutic potential of this class of molecules and opens up new avenues for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-6-Fluorochroman-3-carboxylic acid, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, fluorination at the 6-position can be achieved via electrophilic aromatic substitution using Selectfluor™, followed by cyclization to form the chroman ring. Enantiomeric purity is optimized using chiral HPLC or enzymatic resolution . Key parameters include reaction temperature (e.g., −20°C to prevent racemization) and catalysts like (R)-BINOL for asymmetric induction .
Q. How should researchers characterize the structural and optical properties of this compound?
- Methodological Answer : Use a combination of H/F NMR to confirm fluorination and stereochemistry. Chiroptical methods like circular dichroism (CD) or polarimetry verify enantiopurity. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Consult SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations assess interactions with target enzymes (e.g., cyclooxygenase-2). Limitations include force field inaccuracies for fluorine atoms and solvent effects. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. Control variables such as buffer pH (e.g., 7.4 vs. 6.5) and solvent purity. Cross-reference with structural analogs (e.g., 6-fluoroanthranilic acid) to identify structure-activity relationships (SAR) .
Q. How can isotopic labeling (e.g., F) enhance metabolic studies of this compound?
- Methodological Answer : Radiolabeling via nucleophilic substitution with F-KF enables PET imaging to track in vivo distribution. Optimize labeling efficiency by adjusting reaction time (≤30 min) and temperature (80–100°C). Validate metabolites using LC-MS/MS .
Methodological Resources
- Literature Review : Prioritize databases like SciFinder and Reaxys for synthetic protocols. Use PubMed for bioactivity studies, filtering by publication date (last 5 years) and impact factor (>3.0) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to interpret NMR/LC-MS datasets. Use software like MestReNova for spectral deconvolution .
Contradictions and Validation
- Example : Discrepancies in enzyme inhibition assays may arise from impurity-driven off-target effects. Reproduce experiments using independently synthesized batches and third-party validation (e.g., Eurofins) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
